molecular formula C5H14N2 B1617765 Pentylhydrazine CAS No. 2656-71-5

Pentylhydrazine

Cat. No. B1617765
CAS RN: 2656-71-5
M. Wt: 102.18 g/mol
InChI Key: YVZACCLFRNQBNO-UHFFFAOYSA-N
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Description

Pentylhydrazine (C5H10N2) is an organic compound that is widely used in laboratory experiments as a source of nitrogen for synthesizing other organic compounds. It is also used in the production of fuels and pharmaceuticals. Pentylhydrazine is a highly reactive compound, and its reactivity is due to its hydrazine functional group. It is a colorless liquid with a strong ammonia-like odor.

Scientific Research Applications

Metabolism and Toxicity Studies

Hydrazine derivatives, such as acetylhydrazine (a metabolite of the antituberculosis drug isoniazid) and isopropylhydrazine (a metabolite of the antidepressant iproniazid), have been studied for their metabolism and toxicity. These compounds are oxidized by cytochrome P-450 enzymes in human and rat liver microsomes to reactive electrophiles, leading to covalent binding to liver macromolecules and cellular necrosis (Nelson et al., 1976).

Insecticidal Applications

Hydrazine derivatives have also found applications in agriculture, particularly as insecticides. Bisacylhydrazines, non-steroidal agonists of the insect molting hormone ecdysone, interact with the ecdysteroid receptor proteins, leading to insecticidal activity. These compounds are selectively toxic to lepidopteran pests and are considered environmentally friendly due to their benign ecotoxicological profile (Dhadialla et al., 1998).

Antioxidant Properties and Liver Protection

The antioxidant properties of hydrazine derivatives have been explored for liver protection. For instance, the protective effect of the flavonoid silybin dihemisuccinate against the toxicity of phenylhydrazine on rat liver highlights the potential of hydrazine derivatives in mitigating oxidative stress-induced liver damage (Valenzuela & Guerra, 1985).

Polymer Science and Drug Delivery

In the field of polymer science and drug delivery, hydrazine derivatives have been utilized in the synthesis of water-soluble polymers, such as α,β-polyasparthydrazide, which shows promise as a plasma substitute and drug carrier. This polymer, derived from the reaction between polysuccinimide and hydrazine, demonstrated no significant toxicity in acute and subacute toxicity studies on laboratory animals (Giammona et al., 1994).

Synthesis of Biologically Active Compounds

Hydrazine derivatives are key intermediates in the synthesis of various heterocyclic compounds with potential biological activities. N-benzoyl cyanoacetylhydrazine, for example, has been employed to synthesize thiophenes, azoles, and azines that exhibited antibacterial and antifungal activities upon screening (Mohareb et al., 2007).

properties

IUPAC Name

pentylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N2/c1-2-3-4-5-7-6/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVZACCLFRNQBNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1043837
Record name Pentylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1043837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentylhydrazine

CAS RN

2656-71-5
Record name N-Pentylhydrazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002656715
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-PENTYLHYDRAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IX35HXL56X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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